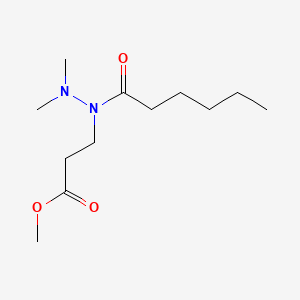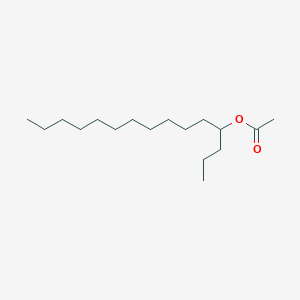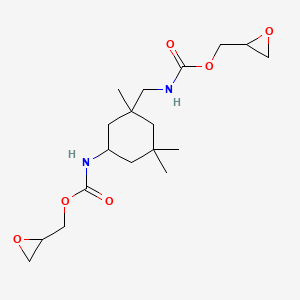
Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate is a complex organic compound with the molecular formula C18H30N2O6 . This compound is characterized by the presence of oxirane (epoxide) groups and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate typically involves multiple steps, including the formation of the oxirane rings and the carbamate groupThe final step involves the formation of the carbamate group via a reaction with phosgene or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane rings results in diols, while nucleophilic substitution can yield a variety of substituted carbamates .
Scientific Research Applications
Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane rings can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications that alter their function. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and epoxides, such as:
Ethyl carbamate: A simpler carbamate with different reactivity and applications.
Epichlorohydrin: An epoxide with similar reactivity but different functional groups.
Cyclohexyl isocyanate: A related compound with an isocyanate group instead of a carbamate.
Uniqueness
Oxiranylmethyl ((1,3,3-trimethyl-5-(((oxiranylmethoxy)carbonyl)amino)cyclohexyl)methyl)carbamate is unique due to its combination of oxirane and carbamate functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts .
Properties
CAS No. |
85665-62-9 |
|---|---|
Molecular Formula |
C18H30N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-[[1,3,3-trimethyl-5-(oxiran-2-ylmethoxycarbonylamino)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C18H30N2O6/c1-17(2)4-12(20-16(22)26-9-14-7-24-14)5-18(3,10-17)11-19-15(21)25-8-13-6-23-13/h12-14H,4-11H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
USUOJGZXTMKLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCC2CO2)NC(=O)OCC3CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


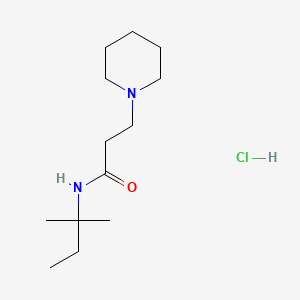
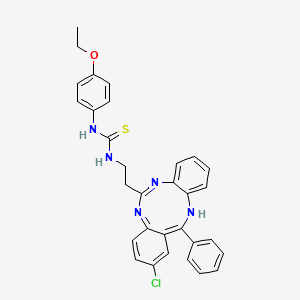
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
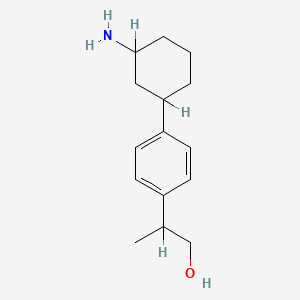
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

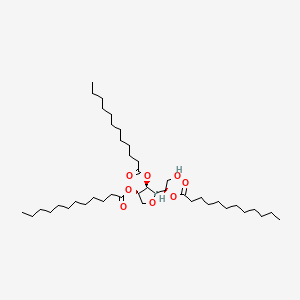
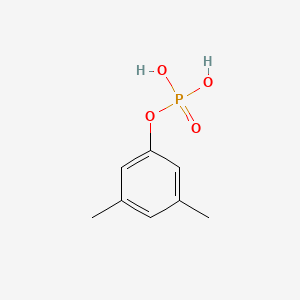
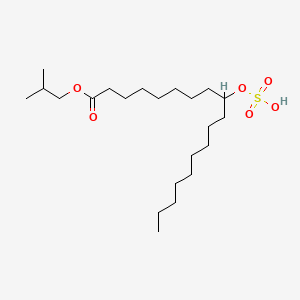
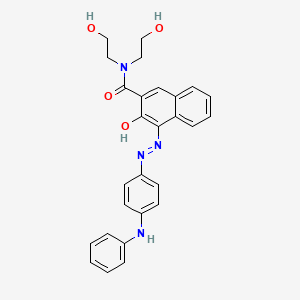

![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
